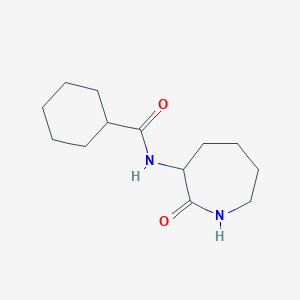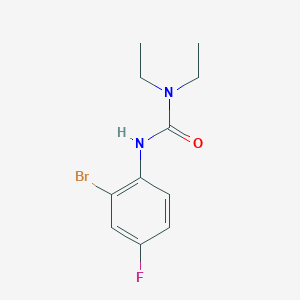
3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea, also known as BFDU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFDU is a derivative of diethylurea and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea is not fully understood, but it is believed to inhibit DNA synthesis and induce apoptosis in cancer cells. 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has also been shown to inhibit the activity of thymidine kinase, an enzyme involved in DNA synthesis, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has been shown to have a low toxicity profile, making it a promising candidate for drug development. It has been studied for its effects on various biochemical and physiological processes, including cell cycle arrest, DNA damage, and induction of apoptosis in cancer cells. 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has also been shown to have radioprotective effects, reducing the damage caused by ionizing radiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea in lab experiments is its high purity, which ensures accurate and reproducible results. 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has also shown low toxicity, making it a safer alternative to other compounds. However, one limitation of using 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea is its limited solubility in water, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea research, including further studies on its antitumor and antiviral activity, as well as its potential use as a radioprotective agent. 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea could also be studied for its effects on other biochemical and physiological processes, such as inflammation and oxidative stress. Additionally, further research could be conducted to improve the solubility of 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea in water, making it more suitable for certain experiments.
Métodos De Síntesis
3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea is synthesized through a specific method that involves the reaction of 2-bromo-4-fluoroaniline with diethylurea in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified through recrystallization. This method yields high purity 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea, which is suitable for scientific research applications.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its antitumor activity, and its potential as a therapeutic agent for cancer treatment. 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has also shown promising results in inhibiting viral replication, making it a potential candidate for antiviral drug development. In addition, 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has been studied for its potential use as a radioprotective agent.
Propiedades
IUPAC Name |
3-(2-bromo-4-fluorophenyl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O/c1-3-15(4-2)11(16)14-10-6-5-8(13)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHSXOVFUHGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



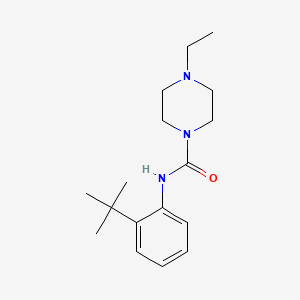
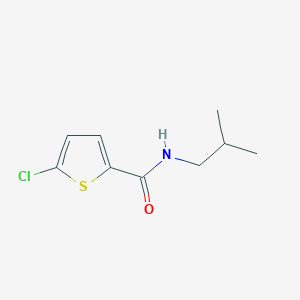


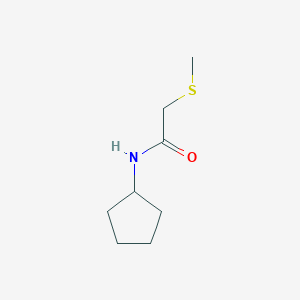

![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
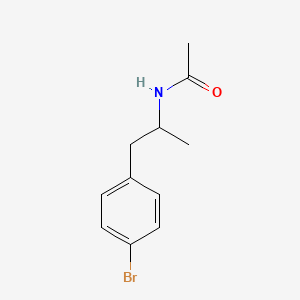
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)

